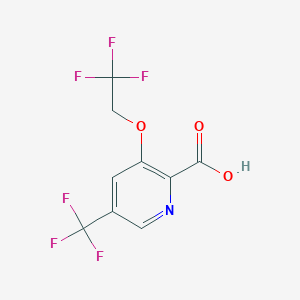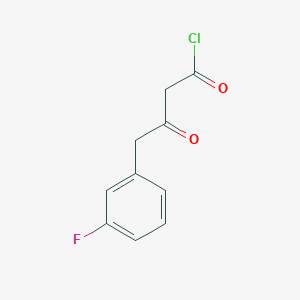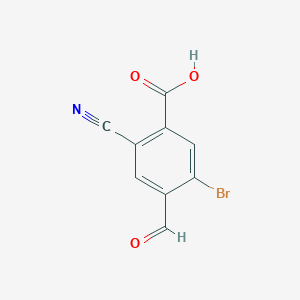
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride
Übersicht
Beschreibung
N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride, also known as N-hydroxy-5-phenyl-2-methyl-furan-3-carboxamidine hydrochloride or N-hydroxy-5-phenyl-2-methyl-furan-3-carboxamidine hydrochloride, is a synthetic organic compound with a wide range of applications in areas such as pharmaceuticals, agrochemicals, and food additives. This compound is widely used in the synthesis of various drug molecules, due to its excellent solubility, high stability, and low toxicity. It is also used as a chelating agent in the synthesis of metal complexes. In addition, it is used as an intermediate in the synthesis of various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Compounds similar to N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride have shown promise as antiprotozoal agents. A study by Ismail et al. (2004) synthesized compounds that demonstrated strong DNA affinities and in vitro and in vivo activities against Trypanosoma and Plasmodium falciparum, indicative of potential uses in treating diseases like malaria and African trypanosomiasis (Ismail et al., 2004).
Extraction-Photometric Determination
Patel et al. (1984) utilized a similar compound for the extraction and photometric determination of vanadium(V). This compound, acting as a chelating agent, forms complexes with vanadium(V) and can be used for accurate determination of vanadium in materials like standard steels (Patel et al., 1984).
Antiprotozoal Activity of Aza-Analogues
A study by Ismail et al. (2003) synthesized and evaluated aza-analogues of furamidine for their antiprotozoal activity. These compounds, related to this compound, were tested against Trypanosoma and Plasmodium falciparum, showing significant antiprotozoal properties (Ismail et al., 2003).
Synthesis and Pharmacological Evaluation
Kumar et al. (2017) synthesized novel compounds related to this compound and evaluated them for antidepressant and antianxiety activities. Their research provides insights into the potential use of these compounds in mental health treatments (Kumar et al., 2017).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Palanki et al. (2000) explored compounds including analogues of this compound as inhibitors of NF-kappaB and AP-1 gene expression. This suggests potential applications in the treatment of conditions where these transcription factors are implicated (Palanki et al., 2000).
Evaluation of Analogues as Inhibitors of NQO2
Alnabulsi et al. (2018) evaluated analogues of this compound as inhibitors of the enzyme NQO2. This research could be significant for cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that “N-Hydroxy-2-methyl-5-phenyl-furan-3-carboxamidine hydrochloride” might also interact with multiple targets in the body.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. For example, some compounds might inhibit the activity of their target proteins, while others might enhance their activity .
Biochemical Pathways
The affected biochemical pathways would also depend on the specific targets of this compound. For instance, if this compound targets enzymes involved in a particular metabolic pathway, it could potentially affect the functioning of that pathway .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could potentially disrupt the functioning of cells that rely on that pathway .
Eigenschaften
IUPAC Name |
N'-hydroxy-2-methyl-5-phenylfuran-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-8-10(12(13)14-15)7-11(16-8)9-5-3-2-4-6-9;/h2-7,15H,1H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNDYWZFGDREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)/C(=N/O)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411003.png)
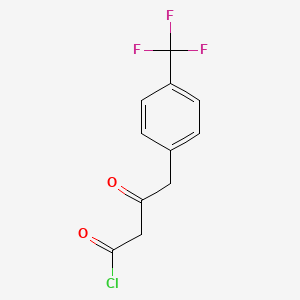
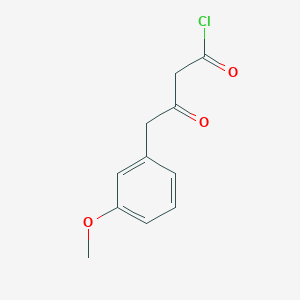

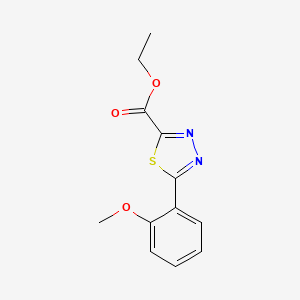
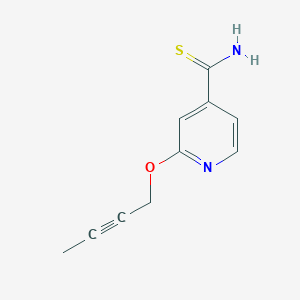
![2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide](/img/structure/B1411012.png)
